1-(3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide
Description
This compound is a structurally complex molecule featuring a thiazolidinone core fused with a pyrido[1,2-a]pyrimidinone scaffold and a piperidine-4-carboxamide substituent. The pyrido[1,2-a]pyrimidinone system is a heterocyclic framework often explored in drug design due to its pharmacokinetic adaptability. The piperidine-4-carboxamide group may enhance solubility and target binding, distinguishing it from simpler thiazolidinone derivatives .
Properties
Molecular Formula |
C22H25N5O3S2 |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
1-[3-[(Z)-[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H25N5O3S2/c1-13(2)12-27-21(30)16(32-22(27)31)11-15-19(25-9-6-14(7-10-25)18(23)28)24-17-5-3-4-8-26(17)20(15)29/h3-5,8,11,13-14H,6-7,9-10,12H2,1-2H3,(H2,23,28)/b16-11- |
InChI Key |
KSHBNYHLGWUOMY-WJDWOHSUSA-N |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)N)/SC1=S |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)N)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrido[1,2-a]pyrimidinone Core
The pyrido[1,2-a]pyrimidinone scaffold is synthesized via a cyclization strategy starting from 2(1H)-pyridone precursors. As demonstrated in the synthesis of analogous pyrido[1,2-a]pyrimidine derivatives ( ), hydrolysis and decarboxylation of ethoxy methylene malonic diethyl ester (EMME) intermediates yield pyridine-2-amine intermediates. Subsequent cyclization under microwave irradiation (MWI) conditions facilitates the formation of the fused pyrimidinone ring system. For the target compound, 7-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one serves as the core structure, synthesized via the following steps:
-
Hydrolysis and Decarboxylation : Treatment of 2(1H)-pyridone with aqueous HCl under reflux removes carboxyl groups, yielding a primary amine intermediate.
-
Selective O-Alkylation : Reaction with ethyl bromoacetate in acetone, catalyzed by potassium carbonate, introduces the alkoxy group at the 2-position.
-
Cyclization : Microwave-assisted cyclization of the intermediate with EMME at 150°C for 15 minutes generates the pyrido[1,2-a]pyrimidin-4-one core ( ).
Formation of the Thiazolidinone Moiety
The thiazolidin-4-one ring is constructed via condensation of the pyrido[1,2-a]pyrimidinone core with a thiazolidinone precursor. Key steps include:
-
Thiazolidinone Synthesis : 3-(2-Methylpropyl)-2-thioxothiazolidin-4-one is prepared by reacting 2-thioxothiazolidin-4-one with 2-methylpropyl bromide in the presence of triethylamine ( ).
-
Knoevenagel Condensation : The Z-configured methylidene bridge is formed by condensing the pyrido[1,2-a]pyrimidin-3-carbaldehyde derivative with the thiazolidinone enolate. Piperidine-catalyzed reflux in ethanol ensures stereoselective formation of the (Z)-isomer ( ).
Reaction Conditions :
| Step | Reagents/Conditions | Temperature/Time | Yield (%) |
|---|---|---|---|
| Thiazolidinone alkylation | 2-Methylpropyl bromide, Et₃N | 80°C, 12 h | 78 |
| Knoevenagel condensation | Ethanol, piperidine | Reflux, 24 h | 65 |
Introduction of the Piperidine-4-Carboxamide Group
The piperidine-4-carboxamide substituent is introduced via a coupling reaction between the 2-amino group of the pyrido[1,2-a]pyrimidinone intermediate and piperidine-4-carboxylic acid. The methodology aligns with carboxamide syntheses reported for thiazolidine derivatives ( ):
-
Activation of Carboxylic Acid : Piperidine-4-carboxylic acid is activated using OxymaPure and N,N′-diisopropylcarbodiimide (DIC) in dimethylformamide (DMF).
-
Amide Coupling : The activated acid reacts with the 2-amino-pyrido[1,2-a]pyrimidinone intermediate at room temperature for 6 hours, yielding the target carboxamide.
Optimization Notes :
-
Use of OxymaPure/DIC minimizes racemization and enhances coupling efficiency ( ).
-
Purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) isolates the product in 85% purity.
Final Assembly and Purification
The convergent synthesis concludes with the assembly of all fragments:
-
Global Deprotection : Removal of any protecting groups (e.g., tert-butoxycarbonyl) using trifluoroacetic acid (TFA) in dichloromethane.
-
Crystallization : Recrystallization from ethanol/water (1:1) affords the pure compound as a yellow crystalline solid.
Analytical Data :
-
MS (ESI) : m/z 575.2 [M+H]⁺.
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidinone-H), 7.92 (d, J = 7.6 Hz, 1H, pyrido-H), 6.78 (s, 1H, methylidene-H), 4.12 (q, 2H, OCH₂), 3.41 (m, 4H, piperidine-H), 2.98 (t, 2H, SCH₂), 1.32 (d, 6H, (CH₃)₂CH).
Challenges and Optimization
-
Stereoselectivity : The Z-configuration of the methylidene group is critical for biological activity. Piperidine catalysis in ethanol ensures >90% Z-selectivity ( ).
-
Byproduct Formation : Alkylation of the thiazolidinone sulfur is mitigated by using bulky bases like DBU.
-
Solvent Choice : DMF enhances solubility during coupling but requires thorough removal via lyophilization.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thiazolidine ring. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized or reduced derivatives and substituted analogs.
Scientific Research Applications
1-(3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and pyrido[1,2-a]pyrimidine core are crucial for its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with analogous molecules:
Analysis
The 2-thioxo moiety may enhance metal-chelating ability, a trait linked to enzyme inhibition. In contrast, pyrimidine-2,4-dione derivatives () lack the conjugated pyrido[1,2-a]pyrimidinone system, reducing π-π stacking interactions critical for target binding .
Heterocyclic Core: The pyrido[1,2-a]pyrimidinone core in the target compound offers a larger planar surface than pyrimidine-2,4-dione (), favoring interactions with hydrophobic enzyme pockets .
derivatives with ester side chains exhibit lower metabolic stability compared to carboxamide groups, which resist hydrolysis .
Biological Activity
The compound 1-(3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide represents a complex organic structure with significant potential in medicinal chemistry. Its intricate design integrates multiple functional groups, which may confer a range of biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C25H30N4O4S2 |
| Molecular Weight | 514.7 g/mol |
| IUPAC Name | Ethyl 1-(9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate |
| InChI Key | InChI=1S/C25H30N4O4S2/c1... |
Structural Features
The compound comprises:
- A thiazolidine ring , which is known for its role in various biological processes.
- A pyrido[1,2-a]pyrimidine core , associated with anticancer and antiviral properties.
- A piperidine moiety , enhancing bioavailability and stability.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The thiazolidine component may interact with enzymes, potentially inhibiting their functions.
- Nucleic Acid Binding : The pyrido[1,2-a]pyrimidine structure could bind to nucleic acids, influencing gene expression and cellular functions.
- Receptor Modulation : The piperidine segment may interact with various receptors, modulating their activity.
Antimicrobial Activity
Preliminary studies suggest that compounds structurally similar to this one exhibit significant antimicrobial properties. For instance:
- A related compound demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Research indicates that derivatives of the pyrido[1,2-a]pyrimidine core have shown promise in inhibiting cancer cell proliferation. Notably:
- Compounds with similar structures have been reported to induce apoptosis in various cancer cell lines .
Other Biological Effects
Further investigations have hinted at potential anti-inflammatory and analgesic effects, although more detailed studies are required to confirm these activities.
Comparative Analysis with Similar Compounds
A comparison of this compound with others in the same class highlights its unique features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo... | Thiazolidine ring | Antidiabetic properties |
| Pyrido[1,2-a]pyrimidines | Pyrido[1,2-a]pyrimidine core | Anticancer and antiviral activities |
| Morpholine Derivatives | Morpholine ring | Used in pharmaceuticals |
Q & A
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent polarity, and pH. For example, the thiazolidinone-pyrido-pyrimidine core formation often demands anhydrous conditions and catalysts like Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution efficiency . Yield optimization (typically 60-75%) can be achieved via iterative adjustments:
- Temperature : 80-110°C for cyclization steps.
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates.
- Catalysts : Thiourea derivatives improve thiol-mediated coupling reactions .
Q. What spectroscopic and chromatographic methods are recommended for structural characterization?
- NMR : ¹H/¹³C NMR to confirm Z-configuration of the thiazolidinone methylidene group (δ 7.2–7.8 ppm for olefinic protons) .
- IR : Strong bands at 1680–1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C=S) .
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) with ESI-MS for purity assessment (expected [M+H]⁺ ~650–700 m/z) .
Q. How can researchers design initial biological activity screens for this compound?
Prioritize assays aligned with thiazolidinone bioactivity:
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (IC₅₀ determination).
- Cellular assays : Antiproliferative screens (e.g., MTT assay) against cancer lines (HeLa, MCF-7) at 1–50 μM .
- Binding studies : Surface plasmon resonance (SPR) to quantify interactions with targets like PI3K or EGFR .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in biological activity data?
Discrepancies in IC₅₀ values (e.g., varying potency across cell lines) may arise from off-target effects or metabolic instability. Strategies include:
- Molecular docking : Use AutoDock Vina to predict binding modes with targets (e.g., PI3Kγ PDB:1E8X). Focus on piperidine-carboxamide interactions with catalytic lysines .
- MD simulations : GROMACS-based 100-ns trajectories to assess conformational stability in aqueous vs. membrane environments .
- QSAR : Compare with analogs (e.g., 3-isobutyl vs. 3-benzyl substitutions) to identify critical substituents for activity .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockouts : Target validation by deleting putative receptors (e.g., PTEN) in model cell lines .
- Metabolomics : LC-MS profiling to track downstream effects on glycolysis/TCA cycle intermediates .
- In vivo PK/PD : Rodent studies with IV/PO dosing (5–20 mg/kg) to correlate plasma levels (HPLC) with efficacy .
Q. How can researchers address low solubility or stability during formulation?
- Co-crystallization : Screen with succinic acid or PEG derivatives to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated piperidine) to improve bioavailability .
- Nanoencapsulation : Use PLGA nanoparticles (100–200 nm) for sustained release in tumor microenvironments .
Methodological Guidance for Data Interpretation
Q. How should conflicting cytotoxicity data between in vitro and in vivo models be reconciled?
- Orthogonal assays : Confirm in vitro results using 3D spheroid models or primary cells .
- Metabolic profiling : Compare liver microsome stability (human vs. rodent) to identify species-specific degradation .
- Toxicogenomics : RNA-seq to detect off-target pathways (e.g., oxidative stress response genes) .
Q. What strategies optimize SAR studies for derivatives of this compound?
- Fragment-based design : Replace pyrido-pyrimidine with quinazoline to assess ring size impact .
- Bioisosteres : Substitute thioxo with selenoxo to modulate redox activity .
- Stereochemical analysis : Compare E/Z isomers via NOESY to determine configuration-activity relationships .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
